1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a pyrazine carboxylate group
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(12-7-16-5-6-17-12)21-10-8-19(9-10)15-18-11-3-1-2-4-13(11)22-15/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYBKXLYPFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzothiazole derivative. Finally, the pyrazine-2-carboxylate group is attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole ring, where nucleophiles replace leaving groups under basic or acidic conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to active sites, blocking the normal function of these targets and leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound shares the benzothiazole and azetidine rings but lacks the pyrazine carboxylate group.
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds have a similar benzothiazole ring but differ in the substituents attached to the ring.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is unique due to the presence of the pyrazine carboxylate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .
Biological Activity
The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including potential therapeutic applications in cancer treatment and as inhibitors of various enzymes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzo[d]thiazole moiety, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism often involves the activation of caspases and modulation of cell cycle proteins, leading to inhibited cell proliferation and increased rates of apoptosis .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | PC3 (Prostate Cancer) | 3.5 | Cell cycle arrest |
| Compound C | A375 (Melanoma) | 4.7 | Caspase activation |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a phosphodiesterase 10 (PDE10) inhibitor, which is relevant in the treatment of neurological disorders such as schizophrenia . The inhibition of PDE10 can lead to increased levels of cyclic AMP and cyclic GMP, which are important for neuronal signaling.
Case Study: PDE10 Inhibition
A study demonstrated that a related compound exhibited an IC50 value of 15 nM against PDE10, suggesting strong inhibitory potential. The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiazole ring could enhance potency .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been explored in various studies. Compounds have shown selective activity against Gram-positive bacteria, with some exhibiting minimal inhibitory concentrations (MIC) below 50 µg/mL against strains such as Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 30 |
| Compound E | Escherichia coli | >100 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Enzyme Inhibition : Competitive inhibition of phosphodiesterases leading to altered signaling pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, and how can reaction yields be improved?
- Methodology :
- The benzo[d]thiazole moiety can be synthesized via cyclocondensation of 2-benzothiazolyl guanidine with trifluoroalkenones or malonate derivatives under basic conditions .
- For coupling with the azetidine-pyrazine core, refluxing with hydrazine hydrate or using nucleophilic substitution (e.g., 2-chlorobenzothiazole with piperazine derivatives) is effective. Monitor progress via TLC and purify via crystallization or flash chromatography .
- Key Parameters :
Q. Which analytical techniques are essential for structural confirmation, and how should spectral data be interpreted?
- Techniques :
- NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm for CH₂ groups) and pyrazine (δ 8.5–9.0 ppm for aromatic protons) .
- X-ray diffraction : Resolve stereochemistry of the azetidine ring and confirm planarity of the pyrazine-carboxylate .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 357.3) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo anti-inflammatory activity data be systematically addressed?
- Analysis Framework :
Pharmacokinetics : Assess bioavailability via HPLC to identify metabolic instability (e.g., ester hydrolysis in vivo) .
Dose-Response Correlation : Compare IC₅₀ values (in vitro) with ED₅₀ (in vivo) using rodent models. Adjust dosing regimens if nonlinearity arises.
Controlled Variables : Standardize animal models (e.g., carrageenan-induced inflammation) and minimize inter-lab variability in assay protocols .
Q. What computational strategies predict the binding affinity of this compound with cyclooxygenase-2 (COX-2)?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions of the molecule .
- Molecular Docking : Use AutoDock Vina to simulate interactions between the pyrazine-carboxylate group and COX-2’s active site (e.g., Arg120, Tyr355). Validate with MD simulations .
- Key Findings :
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 ± 0.3 | H-bond with Tyr355, π-π stacking with Phe518 |
Q. How can structural modifications enhance the compound’s selectivity for cancer-related kinases?
- Approaches :
- Azetidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Pyrazine Core : Replace carboxylate with sulfonamide to enhance kinase binding via H-bonding .
- Benzo[d]thiazole : Add methyl or chloro substituents at position 6 to modulate steric effects .
Data Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
- Steps :
Replicate Experiments : Use standardized cell lines (e.g., HeLa, MCF-7) and control for passage number .
Assay Harmonization : Apply identical MTT assay protocols (e.g., 24-hr incubation, 10% FBS) .
Mechanistic Studies : Perform flow cytometry to differentiate apoptosis vs. necrosis, which may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
